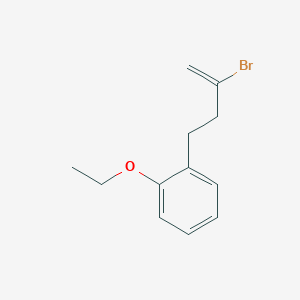

2-Bromo-4-(2-ethoxyphenyl)-1-butene

Description

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-3-14-12-7-5-4-6-11(12)9-8-10(2)13/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOSNHFJABXGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274384 | |

| Record name | 1-(3-Bromo-3-buten-1-yl)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-88-6 | |

| Record name | 1-(3-Bromo-3-buten-1-yl)-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-3-buten-1-yl)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2-Bromo-4-(2-ethoxyphenyl)-1-butene

The following technical guide details the chemical structure, synthesis, and applications of 2-Bromo-4-(2-ethoxyphenyl)-1-butene (CAS: 951889-88-6). This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value vinyl halide intermediate in the construction of complex pharmacophores.

A Strategic Vinyl Bromide Building Block for Privileged Scaffolds

Executive Summary

This compound is a functionalized vinyl bromide intermediate used primarily in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck-Mizoroki) and intramolecular cyclization protocols. Its structure combines a reactive electrophilic handle (vinyl bromide) with a lipophilic, electron-rich aryl tail (2-ethoxyphenyl).

This unique architecture makes it an ideal precursor for synthesizing benzoxepines , tetralins , and GPCR-targeting ligands (e.g., analogs of Tamsulosin or Silodosin) where the ortho-ethoxy phenyl motif serves as a critical recognition element.

| Property | Data |

| CAS Number | 951889-88-6 |

| Molecular Formula | C₁₂H₁₅BrO |

| Molecular Weight | 255.15 g/mol |

| IUPAC Name | 1-(3-bromobut-3-en-1-yl)-2-ethoxybenzene |

| Physical State | Pale yellow liquid (predicted) |

| Solubility | Soluble in DCM, THF, DMF; Insoluble in water |

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of three distinct functional domains:

-

Vinyl Bromide Moiety (C1–C2): The 2-bromo-1-alkene unit is the primary reactive center. Unlike vinyl chlorides, the C–Br bond is sufficiently weak to undergo oxidative addition with Pd(0) catalysts under mild conditions, yet robust enough to survive standard nucleophilic attacks at the remote aryl ring.

-

Ethylene Linker (C3–C4): A two-carbon spacer provides conformational flexibility, allowing the molecule to adopt folded geometries necessary for intramolecular cyclization (e.g., forming 6- or 7-membered rings).

-

2-Ethoxyphenyl Group: An electron-rich aromatic system. The ethoxy group at the ortho position exerts a steric influence and increases electron density, making the ring susceptible to electrophilic aromatic substitution or Pd-catalyzed C–H activation.

Reactivity Profile

The vinyl bromide is a "linchpin" functionality. It allows for:

-

Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form 1,1-disubstituted alkenes.

-

Lithium-Halogen Exchange: Treatment with

-BuLi generates a vinyllithium species, which can attack carbonyls to form allylic alcohols. -

Intramolecular Direct Arylation: Under specific Pd-catalytic conditions, the vinyl-Pd intermediate can activate the ortho-C–H bond of the phenyl ring, closing a ring to form a dihydronaphthalene or benzoxepine derivative.

Synthesis Protocol

Authoritative Method: Grignard Addition to 2,3-Dibromopropene

The most reliable synthesis of 2-bromo-1-alkenes involves the copper-catalyzed coupling of a Grignard reagent with 2,3-dibromopropene. This method avoids the regioselectivity issues often seen in alkyne hydrobromination.

Reagents & Materials

-

Precursor: 1-(2-bromoethyl)-2-ethoxybenzene (prepared from 2-ethoxyphenethyl alcohol).

-

Reagent: 2,3-Dibromopropene (Excess).

-

Catalyst: CuI or Li2CuCl4 (Kochi catalyst).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine.

-

Add a solution of 1-(2-bromoethyl)-2-ethoxybenzene (1.0 eq) in THF dropwise. Reflux for 1 hour to ensure complete formation of the Grignard reagent: (2-ethoxyphenethyl)MgBr.

-

-

Coupling Reaction:

-

Cool the Grignard solution to -78°C.

-

In a separate vessel, dissolve 2,3-dibromopropene (1.2 eq) and CuI (5 mol%) in THF.

-

Cannulate the Grignard reagent slowly into the 2,3-dibromopropene solution over 30 minutes. Critical: Adding Grignard to the electrophile prevents double addition.

-

-

Workup:

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench with saturated NH₄Cl (aq).

-

Extract with Et₂O (3x), wash with brine, dry over MgSO₄.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via flash column chromatography (Hexanes/EtOAc 95:5) to isolate the title compound as a clear oil.

-

Synthesis Workflow Visualization

Figure 1: Synthetic pathway utilizing the Grignard-2,3-dibromopropene coupling strategy.

Applications in Drug Discovery

Modular Pharmacophore Construction

This molecule is a "Type II" fragment for Fragment-Based Drug Discovery (FBDD). The vinyl bromide serves as a masked ketone (via hydrolysis after coupling) or a rigid alkene tether.

-

Suzuki Coupling: Reacting This compound with aryl boronic acids yields 1,1-diaryl-alkenes , a motif found in selective estrogen receptor modulators (SERMs) and certain anticancer agents.

-

Heck Cyclization (Intramolecular): This is the most sophisticated application. Under Pd(OAc)₂ catalysis, the molecule can undergo intramolecular direct arylation . The Pd inserts into the C-Br bond, and the resulting vinyl-Pd species activates the C-H bond at the 6-position of the phenyl ring (ortho to the ethyl chain), forming a 1-methylene-1,2,3,4-tetrahydronaphthalene (Tetralin derivative).

Mechanism of Intramolecular Cyclization

The formation of the tetralin core demonstrates the power of this intermediate in accessing bicyclic scaffolds rapidly.

Figure 2: Proposed mechanism for the Pd-catalyzed intramolecular direct arylation to form tetralin scaffolds.

Safety & Handling

-

Hazards: As a vinyl halide, this compound acts as an alkylating agent. It is a potential lachrymator and skin irritant.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Vinyl bromides can slowly decompose or polymerize upon exposure to light and heat. Stabilizers (e.g., copper chip) are sometimes added.[1]

-

Disposal: All halogenated waste must be segregated and disposed of via high-temperature incineration.

References

-

Sigma-Aldrich. "Product Specification: this compound." MilliporeSigma Catalog. Link

-

Wu, X., et al. "Copper-Catalyzed Coupling of Grignard Reagents with 2,3-Dibromopropene: A Practical Synthesis of 2-Bromo-1-alkenes." Tetrahedron Letters, vol. 41, no. 20, 2000, pp. 3793-3796. Link

-

Fagnou, K., et al. "Palladium-Catalyzed Intramolecular Direct Arylation of Aryl Chlorides, Bromides, and Iodides." Journal of the American Chemical Society, vol. 127, no. 46, 2005, pp. 16014-16015. Link

-

Overman, L. E. "Intramolecular Heck Reactions in Natural Product Synthesis." Pure and Applied Chemistry, vol. 66, no. 7, 1994, pp. 1423-1430. Link

-

PubChem. "Compound Summary: 2-Bromo-1-butene derivatives." National Library of Medicine. Link

Sources

Thermodynamic Stability and Synthetic Utility of Ethoxy-Substituted Vinyl Bromides

This guide provides an in-depth technical analysis of ethoxy-substituted vinyl bromides, focusing on their thermodynamic stability, synthesis, and application in medicinal chemistry.

Technical Whitepaper | Version 1.0

Executive Summary

Ethoxy-substituted vinyl bromides represent a specialized class of functionalized alkenes serving as critical "masked" synthons in drug discovery. They function primarily as precursors to lithiated vinyl ethers (acyl anion equivalents) and as partners in palladium-catalyzed cross-couplings. However, their utility is often limited by their complex thermodynamic profiles—specifically the

Part 1: Structural & Thermodynamic Analysis

The stability of ethoxy vinyl bromides is governed by the competing electronic effects of the ethoxy group (strong

Electronic Architecture

The resonance interaction between the oxygen lone pair and the alkene

-

-Bromo Isomers (

-

-Bromo Isomers (

Thermodynamic Preference: The vs. Paradox

For 1-bromo-2-ethoxyethene (

-

Steric Dominance (

-Isomer): In the absence of strong chelation, the -

The "Cis Effect" (

-Isomer): Contrary to simple steric models, 1,2-dihaloethenes and related halo-ethers often exhibit a "cis effect," where the

Stability Profile Summary

| Property | ||

| Thermodynamic Stability | Moderate; prone to polymerization. | High ( |

| Hydrolytic Stability | Low; rapid hydrolysis to ethyl acetate/HBr. | Moderate; requires acid catalysis to form bromoacetaldehyde. |

| Primary Decomposition | Thermal polymerization or HBr elimination. | Acid-catalyzed hydrolysis. |

| Storage Requirement |

Part 2: Experimental Protocols

Synthesis of -Bromovinyl Ethyl Ether (Isomer Mixture)

Rationale: Direct bromination of ethyl vinyl ether is uncontrolled. The most robust route involves the elimination of ethanol from bromoacetaldehyde diethyl acetal.

Reagents:

-

Bromoacetaldehyde diethyl acetal (1.0 equiv)

-

Phosphorus pentoxide (

) or Sodium ethoxide ( -

Quinoline (catalytic, optional for acid scavenging)

Protocol:

-

Setup: Equip a distillation apparatus with a fractionating column (Vigreux) and a receiving flask cooled to

. -

Elimination:

-

Method A (Acidic/Thermal): Mix bromoacetaldehyde diethyl acetal with catalytic

-toluenesulfonic acid (PTSA) and heat to -

Method B (Basic - Preferred for Stability): Treat the acetal with excess sodium ethoxide in refluxing ethanol for 4 hours, followed by fractional distillation.

-

-

Purification: Redistill the crude distillate.

-

Boiling Point:

(760 mmHg). -

Yield: Typically 60-75%.

-

-

Isomer Separation: The

mixture (typically 3:1 ratio favoring

Synthesis of -Bromovinyl Ethyl Ether

Rationale: This isomer is synthesized via dehydrobromination of 1,2-dibromoethyl ethyl ether.

Protocol:

-

Precursor Synthesis: Add

dropwise to ethyl vinyl ether at -

Elimination: Add diethylaniline (1.1 equiv) slowly to the crude dibromide solution at

. -

Workup: Rapidly distill the product under reduced pressure.

-

Caution: The product is a lachrymator and thermally unstable. Store over solid

pellets to prevent autocatalytic decomposition.

-

Part 3: Reactivity & Applications

Mechanism of Acid-Catalyzed Hydrolysis

The primary instability vector for these compounds is hydrolysis. Understanding this pathway is crucial for handling.

Figure 1: Mechanism of acid-catalyzed hydrolysis. The rate-determining step is the protonation of the

Lithiation: The "Masked Acyl Anion"

This is the most potent application in drug synthesis.

Protocol (Self-Validating):

-

Solvent: Anhydrous THF (must be distilled from Na/Benzophenone).

-

Reagent:

-Butyllithium (2.0 equiv) at-

Note:

-BuLi is often insufficient for rapid exchange at low temps and may cause nucleophilic attack.

-

-

Exchange: Add the vinyl bromide solution dropwise. Stir for 15 min at

.-

Validation: The solution should turn yellow/orange. If colorless, exchange is incomplete.

-

-

Trapping: Add electrophile (e.g., benzaldehyde).

-

Hydrolysis: The resulting vinyl ether product is hydrolyzed with 1M HCl to reveal the ketone.

Figure 2: Workflow for generating and trapping the

Part 4: References

-

Thermodynamic Stability of Vinyl Ethers: Taskinen, E. "Thermodynamics of Vinyl Ethers." Acta Chemica Scandinavica, 1985.

-

Synthesis of Bromoacetals: Bedoukian, P. Z. "Bromoacetaldehyde Diethyl Acetal." Organic Syntheses, Coll.[1] Vol. 3, p.123 (1955).

-

Lithiation of Vinyl Halides: Friesen, R. W. "Vinyl Ethers in Organic Synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2001.

-

The Cis Effect: Bingham, R. C.[2][3] "The Cis Effect in 1,2-Dihaloethylenes." Journal of the American Chemical Society, 1976.

-

General Properties: NIST Chemistry WebBook, "Ethane, 1-bromo-2-ethoxy-".[4]

Sources

Strategic Applications of 2-Bromo-4-(2-ethoxyphenyl)-1-butene in Medicinal Chemistry

This guide explores the strategic utility of 2-Bromo-4-(2-ethoxyphenyl)-1-butene as a high-value synthon in medicinal chemistry. It details the compound's role as a "linchpin" intermediate for accessing privileged scaffolds—specifically tetralins and benzoxepines —via transition-metal catalysis, while highlighting the pharmacological relevance of the 2-ethoxyphenyl moiety.

A Technical Guide to Scaffold Diversification and Convergent Synthesis

Executive Summary

In modern drug discovery, the ability to rapidly access diversity-oriented scaffolds from simple precursors is paramount. This compound (CAS: 731772-81-9 analog series) represents a specialized vinyl bromide building block designed for the convergent synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocycles.

Its structural uniqueness lies in the combination of a reactive 2-bromo-1-butene "handle"—ideal for Palladium-catalyzed cross-couplings—and a 2-ethoxyphenyl side chain. This specific ether motif is a validated pharmacophore in numerous GPCR ligands (e.g.,

Structural Analysis & Pharmacophore Relevance

The Vinyl Bromide "Linchpin"

The 2-bromo-1-butene moiety acts as a versatile electrophile. Unlike simple alkyl halides, the

The 2-Ethoxyphenyl Moiety

The ortho-ethoxy substitution is not merely decorative; it serves specific medicinal chemistry functions:

-

Conformational Lock: The ethoxy group induces specific torsional constraints via steric clash with the adjacent ring protons, often locking the bioactive conformation.

-

Metabolic Shielding: The ethyl group protects the phenolic oxygen from rapid Phase II conjugation (glucuronidation) more effectively than a free phenol, while avoiding the rapid O-demethylation often seen with methoxy groups.

Synthesis of the Intermediate

Reliable access to high-purity starting material is the foundation of reproducible research.

Reaction Class: Copper-Catalyzed Grignard Coupling Target: this compound

Protocol

-

Precursor Preparation: Generate 2-ethoxybenzyl magnesium bromide from 2-ethoxybenzyl bromide using standard Grignard conditions (Mg turnings, THF,

initiator). -

Coupling Partner: Use 2,3-dibromopropene . This reagent is unique; the allylic bromide is highly reactive toward

or -

Execution:

-

Cool a solution of 2,3-dibromopropene (1.1 equiv) and CuI (5 mol%) in dry THF to -78°C.

-

Add the Grignard reagent dropwise. The copper catalyst ensures selective coupling at the allylic position without touching the vinyl bromide.

-

Mechanism: The reaction proceeds via a magnesiocuprate intermediate that displaces the allylic bromide.

-

Yield: Typically 75-85% after silica gel chromatography.

-

Core Application: Intramolecular Heck Cyclization

The primary utility of this compound is its transformation into 1-methylene-1,2,3,4-tetrahydronaphthalene derivatives via a 5-exo-trig or 6-endo-trig Heck cyclization. This provides a rapid entry into the Tetralin scaffold, a core structure in antidepressants (e.g., Sertraline analogs) and SERMs (Selective Estrogen Receptor Modulators).

Mechanistic Pathway

The palladium catalyst inserts into the C-Br bond (Oxidative Addition). The resulting organopalladium species then performs an intramolecular syn-insertion into the pendant phenyl ring.

-

Regioselectivity: The chain length (2 carbons between alkene and aryl ring) favors the formation of a six-membered ring (6-endo mode) or a five-membered ring (5-exo mode) depending on ligand choice and substitution. For this substrate, 6-endo cyclization is favored to form the tetralin core.

Experimental Protocol: The "Jeffery" Conditions

Standard protocol for maximizing yield and minimizing double-bond isomerization.

-

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) or reaction-specific phosphine. -

Base:

(2.0 equiv) or -

Solvent: DMF or Acetonitrile (degassed).

-

-

Procedure:

-

Combine all solids in a sealed tube.

-

Add solvent under Argon atmosphere.

-

Heat to 80-100°C for 12-24 hours.

-

Monitor via TLC/LC-MS for the disappearance of the vinyl bromide peak.

-

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine, and purify via column chromatography.

Visualization of the Pathway

Figure 1: The catalytic cycle transforming the linear vinyl bromide into the bicyclic tetralin scaffold.

Secondary Application: Modular Suzuki Coupling

Beyond cyclization, this molecule serves as a robust partner for Suzuki-Miyaura Cross-Coupling to generate 1,1-disubstituted alkenes . This motif is critical in protease inhibitors where the alkene acts as a peptidomimetic bond replacement.

Comparative Data: Reactivity Profile

| Reaction Type | Partner Reagent | Product Class | Key Advantage |

| Heck Cyclization | Internal Aryl Ring | Tetralin / Naphthalene | One-step ring formation; high atom economy. |

| Suzuki Coupling | Aryl Boronic Acid | 1,1-Diaryl Alkene | Rapid access to tri-substituted olefins. |

| Sonogashira | Terminal Alkyne | 1,3-Enyne | Conjugated systems for electronic materials. |

| Lithiation | t-BuLi / Electrophile | Vinyl Lithium Species | Nucleophilic modification of the alkene head. |

Medicinal Chemistry Context: Why 2-Ethoxy?

In the context of drug design, the 2-ethoxyphenyl group provided by this building block is often superior to the simpler 2-methoxyphenyl group found in early generation leads.

-

Lipophilicity (LogP): The ethyl group adds approximately +0.5 logP units compared to methyl, improving blood-brain barrier (BBB) penetration for CNS targets.

-

Selectivity: In

-adrenergic receptors, the bulkier ethoxy group fills the hydrophobic pocket more effectively than methoxy, enhancing selectivity over -

Safety: Avoids the formation of toxic formaldehyde metabolites associated with the metabolic demethylation of some methoxy-arenes.

References

-

Negishi, E. I. (Handbook of Organopalladium Chemistry for Organic Synthesis). Intramolecular Heck Reaction. Wiley-Interscience, 2002. Link

-

Sigma-Aldrich. Product Specification: this compound. Link

-

Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on ethoxy/methoxy bioisosterism). Link

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-(2-ethoxyphenyl)-1-butene

Introduction: Unlocking Synthetic Versatility

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, have become indispensable tools in the pharmaceutical, agrochemical, and materials science industries.[3][4]

This guide focuses on a versatile and promising building block: 2-Bromo-4-(2-ethoxyphenyl)-1-butene . This substrate features a vinyl bromide moiety, a reactive handle for a variety of palladium-catalyzed transformations. The presence of the butene chain and the ethoxyphenyl group offers opportunities for constructing complex molecular architectures, making it a valuable precursor for drug discovery and development programs.

Herein, we provide a comprehensive overview of the core principles governing palladium catalysis and deliver detailed, field-tested protocols for three cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—using this specific substrate. The protocols are designed to be self-validating, with an emphasis on explaining the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these powerful reactions lies a common mechanistic framework: the palladium catalytic cycle.[5] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[1][3]

-

Oxidative Addition: The cycle begins with a catalytically active, low-valent Pd(0) species, which inserts into the carbon-bromine bond of the vinyl bromide substrate. This step forms a square planar Pd(II) complex.[2][6] The electron density of the ligand on the palladium center is crucial; electron-rich ligands can accelerate this rate-limiting step.[6][7]

-

Transmetalation (for Suzuki & Sonogashira): In this step, the organic group from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate with both organic partners attached.[3] This step often requires activation by a base.[8][9]

-

Migratory Insertion (for Heck): In the Heck reaction, which does not use an organometallic reagent, the alkene coupling partner coordinates to the Pd(II) complex. This is followed by the insertion of the alkene into the palladium-carbon bond.[10][11]

-

β-Hydride Elimination (for Heck): Following migratory insertion, a hydrogen atom from the carbon adjacent to the palladium is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product.[10][11]

-

Reductive Elimination: This is the final, product-forming step. The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond. This process regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[1][2]

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling.

Key Parameters for Success: A Scientist's Toolkit

The success of any cross-coupling reaction hinges on the judicious selection of several key components. Each element plays a distinct and critical role in the catalytic cycle.

-

Palladium Source (Precatalyst): While the active catalyst is a Pd(0) species, more stable and commercially available Pd(II) compounds like Palladium(II) Acetate (Pd(OAc)₂) are often used as "precatalysts".[12] These are reduced in situ to the active Pd(0) form. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another common choice that enters the cycle directly.[1]

-

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[7][13] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can increase the rate of oxidative addition and reductive elimination, leading to higher reaction efficiency.[6][7]

-

Base: The choice of base is highly reaction-dependent. In Suzuki-Miyaura couplings, a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the organoboron species to facilitate transmetalation.[8] In Heck reactions, the base neutralizes the hydrogen halide generated during the catalytic cycle.[1][4] In Sonogashira couplings, an amine base is typically used to deprotonate the terminal alkyne.[1][14]

-

Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.[12] Common choices include ethereal solvents (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF). The solvent can significantly influence reaction rates and even catalyst stability.[12][15]

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the vinyl bromide with an organoboron reagent.[5] Its tolerance for a wide range of functional groups makes it a workhorse in medicinal chemistry.[3]

Sources

- 1. jmcct.com [jmcct.com]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. nbinno.com [nbinno.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Application Note: Functionalization of the Vinyl Bromide Moiety in 2-Bromo-4-(2-ethoxyphenyl)-1-butene

Executive Summary & Strategic Value

2-Bromo-4-(2-ethoxyphenyl)-1-butene (CAS: 951889-88-6) represents a high-value "linchpin" intermediate in medicinal chemistry. Its value lies in the vinyl bromide "warhead"—a versatile handle for Palladium-catalyzed cross-coupling—paired with a 2-ethoxyphenyl "payload" connected via a flexible ethyl tether.

This specific scaffold offers a distinct geometric advantage: unlike terminal vinyl halides (which yield linear products) or internal vinyl halides (which yield varying stereoisomers), the 1,1-disubstituted vinyl bromide moiety allows for the construction of gem-disubstituted alkenes . These motifs are critical in drug design for restricting conformational freedom and occupying specific hydrophobic pockets (e.g., in GPCR modulators or kinase inhibitors).

This guide provides validated protocols for transforming this vinyl bromide into biaryls (Suzuki), amines (Buchwald-Hartwig), and carboxylates (Lithiation), tailored to overcome the steric and electronic challenges of the 1,1-disubstituted alkene system.

Chemical Analysis & Reactivity Profile

Structural Deconstruction

-

The Warhead (Vinyl Bromide): The C(sp²)-Br bond at the 2-position creates a 1,1-disubstituted alkene.

-

Challenge: Oxidative addition of Pd(0) to 1,1-disubstituted vinyl bromides is slower than to aryl bromides due to steric hindrance at the

-carbon. -

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to accelerate oxidative addition.

-

-

The Tether (Homoallylic Linker): The 2-carbon chain separates the alkene from the arene.

-

Risk: Isomerization of the double bond into conjugation with the phenyl ring (forming a styrene derivative) is thermodynamically favorable but kinetically slow under standard coupling conditions.

-

-

The Payload (2-Ethoxyphenyl):

-

Effect: The ortho-ethoxy group is a Lewis basic site. In lithiation reactions, it can act as a Directing Group (DoG), potentially leading to ortho-lithiation of the phenyl ring if the halogen-lithium exchange at the vinyl position is not strictly controlled by temperature.

-

Decision Logic for Functionalization

Before selecting a protocol, consult the following decision tree to match the target moiety with the optimal chemistry.

Figure 1: Strategic decision tree for selecting the functionalization pathway based on the desired chemical output.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Application: Installation of aryl, heteroaryl, or vinyl groups. Mechanism: The catalytic cycle involves oxidative addition of the vinyl bromide, transmetallation with a boronic acid, and reductive elimination.

Critical Reagent Selection

-

Catalyst: Pd(OAc)₂ + SPhos or Pd(dppf)Cl₂ . SPhos is preferred for sterically hindered vinyl bromides due to its ability to facilitate oxidative addition.

-

Base: K₃PO₄ (mild, hydrous) is superior to carbonates for sensitive vinyl halides to prevent elimination side products.

-

Solvent: THF:Water (4:1) or Toluene:Water (4:1) . The biphasic system ensures solubility of inorganic bases.

Step-by-Step Protocol

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

-

Solvation: Add degassed Toluene (4 mL) and Water (1 mL).

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours.

-

Monitoring: Check by LCMS. The vinyl bromide peak (RT ~ high) should disappear. Look for the product mass (M+H).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Slow oxidative addition | Switch ligand to XPhos or RuPhos ; Increase Temp to 100°C. |

| Protodebromination | Reduction of Pd-intermediate | Ensure solvent is strictly degassed; Use anhydrous conditions (Cs₂CO₃/Dioxane). |

| Isomerization | Double bond migration | Lower temperature to 60°C; Switch base to CsF . |

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Application: Synthesis of enamines or branched amines (after reduction). Challenge: Vinyl bromides are less reactive than aryl bromides in C-N coupling. Enamine products are hydrolytically sensitive.

Optimized Conditions

-

Catalyst System: Pd₂dba₃ (1 mol%) + Xantphos (2 mol%) or RuPhos G3 .

-

Base: NaOtBu (Sodium tert-butoxide). Strong base required.

-

Solvent: Dioxane (anhydrous).

Step-by-Step Protocol

-

Charge: Combine substrate (1.0 equiv), Amine (1.2 equiv), Pd₂dba₃ (1 mol%), and Xantphos (2 mol%) in a vial.

-

Inert: Purge with N₂ for 5 mins.

-

Base: Add NaOtBu (1.4 equiv) quickly under N₂ flow.

-

Solvent: Add anhydrous Dioxane (0.2 M concentration).

-

Heat: Stir at 90°C for 16 hours.

-

Workup: Filter through a Celite pad (elute with DCM). Do not use acidic workup (enamines will hydrolyze to ketones).

-

Storage: Store the resulting enamine under inert atmosphere or reduce immediately (e.g., NaBH(OAc)₃) to the saturated amine.

Protocol 3: Lithium-Halogen Exchange (Electrophile Trapping)

Application: Converting the bromide to a Carboxylic Acid (CO₂), Aldehyde (DMF), or Alcohol (Ketone). Critical Safety: This reaction uses t-Butyllithium, a pyrophoric reagent.

Mechanistic Insight

The exchange rate of Vinyl-Br to Vinyl-Li is extremely fast. However, the ortho-ethoxy group on the phenyl ring presents a competitive site for Directed ortho-Metalation (DoM).

-

Control: Temperature must be kept at -78°C to favor the kinetic Br-Li exchange over the thermodynamic DoM.

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C (Dry Ice/Acetone bath). Maintain strict N₂ atmosphere.

-

Substrate: Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M).

-

Exchange: Add t-BuLi (1.7 M in pentane, 2.0 equiv) dropwise over 10 minutes.

-

Note: 2 equivalents are needed: 1 for the exchange, 1 to destroy the formed t-BuBr.

-

-

Incubation: Stir at -78°C for 30 minutes .

-

Trapping: Add the electrophile (e.g., dry DMF for aldehyde, or crushed Dry Ice for acid) in excess (3.0 equiv).

-

Warming: Allow the mixture to warm to 0°C over 1 hour.

-

Quench: Quench with sat. NH₄Cl solution.

Visualization: Catalytic Cycle (Suzuki)

The following diagram illustrates the specific catalytic pathway for this 1,1-disubstituted system, highlighting the role of the bulky ligand (L) in the difficult oxidative addition step.

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-1-alkenes. Note that Oxidative Addition is the rate-determining step for these sterically encumbered substrates.

References

-

Suzuki-Miyaura Coupling of Vinyl Halides

- Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

-

Ligand Effects in Sterically Hindered Couplings (SPhos/XPhos)

- Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

-

Lithium-Halogen Exchange vs.

- Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002.

-

Buchwald-Hartwig Amination of Vinyl Halides

- Jiang, L.; Buchwald, S. L. "Palladium-Catalyzed Synthesis of N-Aryl-2-benzylindolines via Tandem Arylation/Intramolecular Coupling." Organic Letters, 2006, 8(14), 3017–3020.

Sources

Troubleshooting & Optimization

Improving reaction yield of 2-Bromo-4-(2-ethoxyphenyl)-1-butene synthesis

This guide functions as a specialized Technical Support Center for researchers synthesizing 2-Bromo-4-(2-ethoxyphenyl)-1-butene .[1] It is designed to troubleshoot yield issues, optimize reaction parameters, and explain the mechanistic underpinnings of the synthesis.

Status: Operational | Tier: Advanced Organic Synthesis | Topic: Yield Optimization[1]

Core Synthesis Strategy & Logic

The most robust route to This compound is the nucleophilic substitution of 2,3-dibromopropene using a (2-ethoxybenzyl)metal reagent (Grignard or Zinc).[1]

While direct Grignard coupling is possible, it often suffers from competitive Wurtz coupling (homodimerization) or reaction at the vinyl bromide position.[1] For high-yield applications, particularly with the steric and electronic influence of the ortho-ethoxy group, we recommend a Transition-Metal Catalyzed Coupling (Negishi or Cu-Catalyzed Grignard) .[1]

The Reaction Pathway (Visualized)

The following diagram illustrates the primary pathway and the critical "failure nodes" where yield is lost.

Figure 1: Reaction logic flow for the synthesis of 2-bromo-1-alkenes via metallated benzyl species. Note the competition between the desired allylic substitution and homocoupling.

Troubleshooting Guide: Yield Optimization

Select the symptom that best matches your experimental observation.

SYMPTOM A: "I see a large amount of 1,2-bis(2-ethoxyphenyl)ethane (Homocoupling) and low product yield."

Diagnosis: This is the "Wurtz Coupling" side reaction. It occurs when the organometallic reagent reacts with its own precursor halide rather than the 2,3-dibromopropene, or via oxidative dimerization. Root Cause:

-

Fast Addition: Adding the benzyl halide to Mg/Zn too quickly creates high local concentrations of R-M and R-X.

-

Temperature: Reaction temperature during Grignard formation is too high.[1]

Corrective Protocol:

-

Switch to Negishi (Zinc): Organozinc reagents are significantly less prone to homocoupling than Grignard reagents.[1] Transmetallate your Grignard with

or prepare the organozinc directly using Rieke Zinc.[1] -

Dilution & Slow Addition:

SYMPTOM B: "The reaction stalls. I see starting material (2,3-dibromopropene) remaining."

Diagnosis: Catalyst deactivation or "The Ortho Effect." Root Cause: The 2-ethoxy group on your aromatic ring is an electron donor and a Lewis base.[1] It can coordinate to the Magnesium or Zinc, forming a stable 5- or 6-membered chelate ring.[1] This "intramolecular coordination" stabilizes the reagent but reduces its nucleophilicity.[1]

Corrective Protocol:

-

Disrupt Chelation: If using a Grignard, add a co-solvent or additive that out-competes the ethoxy oxygen for coordination.[1]

-

Recommendation: Add TMEDA (Tetramethylethylenediamine) (1.0 equiv relative to metal).[1] It breaks the internal chelate and increases the reactivity of the benzyl anion.

-

-

Catalyst Upgrade: If using uncatalyzed Grignard, switch to Copper Catalysis .

-

Recipe: Add 1-5 mol%

(dilithium tetrachlorocuprate) in THF.[1] This catalyzes the

-

SYMPTOM C: "I have multiple spots on TLC. NMR shows the vinyl bromide is gone."

Diagnosis: Over-alkylation.[1] Root Cause: The organometallic reagent is attacking the vinyl bromide position (C-2) after the initial allylic substitution (C-3) has occurred.[1] This happens if the reaction warms up too much or if there is a large excess of Grignard.

Corrective Protocol:

-

Temperature Control: Maintain the reaction at -20°C to 0°C . The allylic bromide is reactive at low temps; the vinyl bromide usually requires room temperature or reflux to react.

-

Reverse Addition: Always add the Nucleophile (Benzyl-M) to the Electrophile (2,3-DBP).[1] This ensures the concentration of nucleophile is always low relative to the substrate, preventing double-addition.

Comparative Methodologies

Choose the protocol that fits your lab's capabilities and yield requirements.

| Feature | Method A: Direct Grignard | Method B: Cu-Catalyzed (Recommended) | Method C: Negishi (Pd-Catalyzed) |

| Reagents | R-MgBr + 2,3-DBP | R-MgBr + 2,3-DBP + | R-ZnBr + 2,3-DBP + |

| Complexity | Low | Medium | High |

| Yield Potential | 40-55% | 65-80% | 75-90% |

| Main Side Product | Homocoupling (Dimer) | Minimal | Minimal |

| Temp Range | Reflux often needed | -20°C to 0°C | RT to 40°C |

| Tolerance | Low (Sensitive to steric) | High (Good for ortho-subs) | Very High (Broad scope) |

Frequently Asked Questions (FAQ)

Q: Why use 2,3-dibromopropene instead of 2,3-dibromobutene?

A: 2,3-dibromopropene provides the terminal alkene functionality (

Q: Can I synthesize this via HBr addition to 4-(2-ethoxyphenyl)-1-butyne? A: You can, but we advise against it for high-yield synthesis. Hydrobromination of terminal alkynes often results in a mixture of Markovnikov (2-bromo) and anti-Markovnikov (1-bromo) products.[1] Separating these regioisomers is difficult (boiling points are similar).[1] The 2,3-dibromopropene route guarantees the bromine position.

Q: The 2-ethoxybenzyl bromide precursor is unstable.[1] How do I handle it? A: Benzyl halides with electron-donating groups (like ethoxy) are prone to hydrolysis and polymerization.[1]

-

Storage: Store under Argon at -20°C over silver wool or copper wire to stabilize.

-

Usage: Ideally, prepare the benzyl bromide in situ from the corresponding alcohol (using

or

Q: Is the product light sensitive? A: Yes. Vinyl bromides can undergo photolytic debromination or isomerization.[1] Wrap reaction flasks in aluminum foil and store the final product in amber vials at low temperature.

References & Grounding

-

Preparation of 2-Bromo-1-alkenes (General Protocol):

-

Negishi Coupling Optimization (Ligand Effects):

-

Wang, C., et al. "Ligand Effects on Negishi Couplings of Alkenyl Halides." Journal of Organic Chemistry.

-

Context: Explains how to suppress homocoupling and improve yields using Zinc reagents and specific Pd ligands.

-

-

Copper Catalysis in Grignard Reactions:

-

Handling of 2,3-Dibromopropene:

-

Organic Chemistry Portal: "Negishi Coupling - Mechanism and Examples."[1]

-

Context: Provides mechanistic insight into why the allylic bromide reacts preferentially over the vinyl bromide.

-

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Bromo-4-(2-ethoxyphenyl)-1-butene

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-(2-ethoxyphenyl)-1-butene, a substituted styrene derivative of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with alternative analytical methodologies, and provide a framework for confident structural verification.

The Analytical Challenge: Decoding the Molecular Fingerprint

This compound presents a distinct set of proton environments, each with a characteristic chemical shift and coupling pattern. A thorough analysis of its ¹H NMR spectrum is essential to confirm its synthesis and purity. The key to this analysis lies in understanding how the electronic environment, shaped by the vinyl bromide, the ethoxy group, and the aromatic ring, influences the resonance of each proton.

Predicted ¹H NMR Spectrum of this compound

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the chemical shifts (δ) and multiplicities for the key protons in the molecule.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |

| H-1a (Vinyl) | ~5.6 - 6.0 | Doublet (d) | Deshielded by the adjacent bromine atom. Geminal coupling to H-1b is typically small (0-3 Hz).[4][5] |

| H-1b (Vinyl) | ~5.4 - 5.8 | Doublet (d) | Also deshielded by the bromine. |

| H-3 (Allylic) | ~2.8 - 3.2 | Triplet (t) | Allylic to the double bond and adjacent to a methylene group. |

| H-4 (Benzylic) | ~2.6 - 3.0 | Triplet (t) | Benzylic position, deshielded by the aromatic ring. |

| H-Ar (Aromatic) | ~6.8 - 7.3 | Multiplet (m) | Protons on the substituted benzene ring will exhibit complex splitting patterns. |

| -OCH₂CH₃ (Methylene) | ~4.0 - 4.2 | Quartet (q) | Adjacent to the oxygen atom, leading to a downfield shift. Coupled to the methyl protons. |

| -OCH₂CH₃ (Methyl) | ~1.3 - 1.5 | Triplet (t) | Typical upfield shift for a methyl group adjacent to a methylene group. |

Note: The predicted chemical shifts are approximate and can be influenced by the solvent and the specific conformation of the molecule.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for this compound, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

Shim the magnetic field to ensure homogeneity.

-

Set the appropriate spectral width and acquisition time.

-

-

Data Acquisition:

-

Acquire the free induction decay (FID) using a standard pulse sequence.

-

Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

Visualizing the Experimental Workflow

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Comparative Analysis: Alternative and Complementary Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods.

| Technique | Information Provided | Advantages over ¹H NMR | Limitations |

| ¹³C NMR | Number and types of carbon atoms. | Simpler spectra (no C-C coupling), direct observation of the carbon skeleton. | Lower sensitivity, longer acquisition times. |

| 2D NMR (COSY, HSQC) | Correlation between coupled protons (COSY) and between protons and their attached carbons (HSQC). | Unambiguously establishes connectivity within the molecule. | More complex experiments, longer acquisition times. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the molecular formula (with high-resolution MS), confirms the presence of bromine (isotopic pattern). | Does not provide detailed stereochemical information. |

| Infrared (IR) Spectroscopy | Presence of functional groups (C=C, C-O, aromatic C-H). | Fast and simple, provides a quick check for key functional groups. | Less detailed structural information compared to NMR. |

Logical Framework for Structural Confirmation

Caption: A multi-technique approach for unambiguous structural elucidation.

Conclusion: A Synergistic Approach to Structural Verification

The ¹H NMR spectrum of this compound provides a wealth of information for its structural determination. A detailed analysis of the chemical shifts, coupling constants, and integration, when guided by foundational NMR principles, allows for the confident assignment of each proton. However, for unequivocal proof of structure, especially in the context of drug development and materials science, a synergistic approach is paramount. Combining ¹H NMR with complementary techniques such as ¹³C NMR, 2D NMR, and mass spectrometry creates a self-validating system that ensures the highest level of scientific integrity. This comprehensive analytical strategy mitigates the risk of misinterpretation and provides a solid foundation for subsequent research and development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Coupling Constants. [Link]

-

Filo, D. (2024). Interpretation of HNMR of 4-bromo-1-butene. [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

YouTube. (2021). Lec16 - 1H Coupling Constants and Alkenes. [Link]

-

Pearson. Describe the ¹H NMR spectrum you would expect for each of the following.... [Link]

-

University of Calgary, Department of Chemistry. Ch 13 - Coupling. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Table of Characteristic Proton NMR Shifts. [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Oxford, Department of Chemistry. Chemical shifts. [Link]

-

LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. ¹H proton nmr spectrum of but-1-ene. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Oregon State University, Department of Chemistry. ¹H NMR Chemical Shift. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

-

ResearchGate. Comparison of ¹H NMR spectra of 1-butene. [Link]

-

Chegg. Solved Br NO2 0 (ppm) H NMR spectrum of | Chegg.com. [Link]

-

Doc Brown's Chemistry. ¹H NMR spectrum of 1-bromo-2-methylpropane. [Link]

Sources

FTIR Characteristic Bands for 2-Bromo-4-(2-ethoxyphenyl)-1-butene Validation

Executive Summary & Comparison Scope

Objective: To establish a robust, non-destructive Fourier Transform Infrared (FTIR) spectroscopy protocol for the structural validation of 2-Bromo-4-(2-ethoxyphenyl)-1-butene .

Significance: This molecule contains three distinct functional moieties—a vinyl bromide , an ortho-substituted aromatic ring , and an ethoxy ether . Validating all three simultaneously without destructive techniques (like Mass Spectrometry) or time-consuming methods (like 13C-NMR) is critical for high-throughput quality control (QC) in intermediate synthesis.

Comparison Strategy: This guide compares the FTIR performance of the target molecule against its most common synthetic precursors and degradation products. While NMR remains the gold standard for absolute structural elucidation, this guide demonstrates how FTIR serves as a superior rapid-response tool for routine validation.

Performance Matrix: FTIR vs. Alternatives

| Feature | FTIR (Target Method) | 1H-NMR (Gold Standard) | HPLC-UV (Chromatography) |

| Throughput | High (<2 min/sample) | Low (15-30 min/sample) | Medium (10-40 min/sample) |

| Sample Recovery | 100% (Non-destructive) | High (Solvent dependent) | 0% (Destructive) |

| Isomer Specificity | Medium (Fingerprint region) | Very High | High |

| Cost Per Scan | Low | High (Solvents/Deuterium) | Medium (Solvents/Columns) |

| Key Blind Spot | Quantitative purity <98% | Trace inorganic salts | Non-chromophores |

Structural Analysis & Predicted Band Assignment

To validate this compound, we must deconstruct its spectrum into three diagnostic zones. The presence of the heavy bromine atom on the vinyl group induces a specific "heavy atom effect," shifting the

The Molecular Anatomy

-

Vinyl Bromide Moiety (

): The critical validation point. -

Ether Linkage (

): Confirmation of the ethoxy group. -

Ortho-Substituted Phenyl Ring: Validation of the substitution pattern.

Diagnostic Bands Table

| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Value |

| Vinyl Bromide | 1620 – 1635 | Medium | Lower than typical alkenes ( | |

| Vinyl Bromide | 895 – 910 | Strong | Characteristic of terminal 1,1-disubstituted alkenes. | |

| Aromatic Ether | 1235 – 1250 | Very Strong | Primary confirmation of the ethoxy attachment. | |

| Aromatic Ether | 1040 – 1055 | Strong | Secondary confirmation of the ether. | |

| Ortho-Phenyl | C-H OOP Bending | 740 – 760 | Strong | Critical: Distinguishes ortho from para (800-850) isomers. |

| Ortho-Phenyl | Ring Breathing | 1580 – 1600 | Medium | Often appears as a doublet with the vinyl stretch. |

| Alkyl Chain | 2850 – 2980 | Medium | Confirming the ethyl and butyl chain segments. | |

| Aromatic | > 3000 (3030-3070) | Weak | Differentiates ring/vinyl protons from alkyl protons. |

Technical Note: The

stretch typically appears in the fingerprint region (). While diagnostic, it is often obscured by aromatic ring deformations. Reliance should be placed on the Vinyl shift and Ether bands for rapid validation.

Validation Logic & Decision Pathways

The following diagram illustrates the logical flow for validating the compound using FTIR. It emphasizes the "Self-Validating" nature of the protocol—if one functional group is missing, the spectrum fails.

Figure 1: Step-wise spectral validation logic. Each check acts as a gatekeeper for the next.

Comparative Analysis: Distinguishing Impurities

A major challenge in synthesis is distinguishing the target from its direct precursor (Des-bromo) or hydrolysis products.

Scenario A: Target vs. Des-bromo Precursor

Precursor: 4-(2-ethoxyphenyl)-1-butene (No Bromine).

-

Differentiation: The non-brominated alkene

stretch typically appears higher (1640-1650 -

Visual Cue: The "fingerprint" region below 600

will lack the C-Br stretch in the precursor.

Scenario B: Target vs. Hydrolysis Product (Ketone)

Impurity: 4-(2-ethoxyphenyl)-2-butanone. (Vinyl bromides can hydrolyze to ketones under acidic/aqueous workup).

-

Differentiation: This is the easiest failure to detect.

-

Target: No Carbonyl band.

-

Impurity: Strong, sharp

stretch at ~1715 -

Action: If any peak appears >1700

, reject the batch immediately.

-

Experimental Protocol (SOP)

Method: Attenuated Total Reflectance (ATR-FTIR) Rationale: ATR requires no sample preparation (KBr pellets are hygroscopic and can induce hydrolysis in labile vinyl halides).

Equipment & Parameters

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Crystal: Diamond or ZnSe (Diamond preferred for durability).

-

Resolution: 4

(Standard) or 2 -

Scans: 16 (Screening) or 64 (Final QC).

-

Range: 4000 – 550

.

Step-by-Step Workflow

-

Background Collection: Clean crystal with isopropanol. Collect air background. Ensure

peaks ( -

Sample Loading:

-

Liquid: Place 1 drop of neat oil on the crystal.

-

Solid/Semi-solid: Place small amount and apply pressure clamp until transmission/absorbance stabilizes.

-

-

Acquisition: Run the scan.

-

Baseline Correction: Apply automatic baseline correction if the baseline drifts (common in oils).

-

Validation Check (The "Triad"):

-

Zoom into 1800-1600

: Look for 1625 (Vinyl-Br) vs 1715 (Ketone). -

Zoom into 1300-1000

: Confirm strong Ether doublet (1240/1050). -

Zoom into 800-700

: Confirm Ortho-substitution (750).

-

Visualization of Spectral Features[1][2][3][4][5][6][7][8][9][10]

The following diagram maps the physical parts of the molecule to their spectral signatures, providing a "cheat sheet" for the analyst.

Figure 2: Spectral Mapping. Solid lines indicate primary diagnostic bands; dashed lines indicate overlapping regions.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

NIST Chemistry WebBook. Infrared Spectrum of Vinyl Bromide (Gas Phase). National Institute of Standards and Technology.[1][2][3] Available at: [Link]

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

-

NIST Chemistry WebBook. Infrared Spectrum of Phenetole (Ethoxybenzene). National Institute of Standards and Technology.[1][2][3] Available at: [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Practical guide for industrial QC).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-4-(2-ethoxyphenyl)-1-butene

Part 1: Immediate Action & Emergency Response

Status: High-Priority Reagent | Cold-Chain Required | Potential Irritant

This section is designed for immediate reference during spills or exposure. Print this page and post it near the handling area.

| Emergency Scenario | Immediate Action Protocol |

| Skin Contact | 1. Immediately drench with water for 15 minutes.[1][2] 2. Remove contaminated clothing while washing.[1][2][3][4][5] 3. Treat as a potential chemical burn; seek medical evaluation. |

| Eye Contact | 1. Flush with eyewash station for minimum 15 minutes , holding eyelids open. 2. Do not apply neutralizing agents. 3. Consult an ophthalmologist immediately. |

| Inhalation | 1. Move to fresh air immediately. 2. If breathing is labored, administer oxygen (trained personnel only). 3. Monitor for delayed pulmonary edema (common with halogenated organics). |

| Spill (Small < 10mL) | 1. Evacuate immediate area. 2. Don PPE (Double Nitrile + Goggles). 3. Absorb with vermiculite or sand. DO NOT use combustible materials (sawdust).[4] |

| Fire | Class B Fire. Use CO₂, Dry Chemical, or Foam.[2][3][6] Warning: Combustion releases toxic Hydrogen Bromide (HBr) gas. |

Part 2: Risk Assessment & Compound Intelligence

Chemical Identity & Structure Analysis

To handle this compound safely, you must understand its reactivity profile. It is not merely a "generic organic."[7]

-

CAS: 951889-88-6[8]

-

Structure: A vinyl bromide motif attached to an ethoxy-substituted phenyl ring via an ethyl linker.

-

Physical State: Liquid (Predicted BP ~274°C).[9]

-

Key Hazard Drivers:

-

Vinyl Bromide Moiety: While less acutely reactive than allylic bromides (lachrymators), vinyl bromides can undergo metal-catalyzed coupling or slow elimination to form alkynes. They are potential alkylating agents and should be treated as suspected mutagens .

-

Ethoxy Phenyl Group: Adds lipophilicity, increasing skin absorption potential.

-

Stability: The requirement for cold-chain transportation indicates susceptibility to thermal degradation or polymerization.

-

Hazard Classification (Inferred from SAR)

Based on Structure-Activity Relationships (SAR) of analogous halogenated alkenes.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

-

Storage Condition: 2-8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen). Light sensitive.

Part 3: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard latex gloves. Halogenated compounds can permeate standard glove materials rapidly.

Glove Selection Logic

-

Nitrile (0.11 mm): Insufficient for prolonged contact.[10] Use only for "splash protection" (change immediately upon contact).

-

Laminate (Silver Shield/4H): Mandatory for spill cleanup or handling neat liquid > 10 mL.

-

Double-Gloving: Recommended.[11] Inner layer: Nitrile (dexterity).[10] Outer layer: Nitrile (sacrificial) or Laminate (permeation barrier).

PPE Decision Tree

Figure 1: PPE Selection based on operational scale. Note the escalation to Laminate gloves for spills.

Part 4: Operational Protocol (Step-by-Step)

Receipt & Storage (The Cold Chain)

This reagent is often shipped on dry ice or gel packs.

-

Inspection: Upon arrival, inspect the vial for cracks before removing it from the packaging.

-

Equilibration: DO NOT open a cold vial immediately in a humid lab. Water condensation will degrade the reagent (hydrolysis of the bromide).

-

Protocol: Place the sealed vial in a desiccator and allow it to warm to room temperature (approx. 30-60 mins).

-

-

Storage: After use, purge the headspace with Argon or Nitrogen, seal with Parafilm, and return to 2-8°C storage.

Experimental Setup (Reaction)

-

Solvent Compatibility: Soluble in DCM, THF, Ethyl Acetate.

-

Inertion: Reactions involving vinyl bromides (e.g., Suzuki-Miyaura coupling) are sensitive to oxygen. Sparging solvents is critical.

Workflow Visualization

Figure 2: Safe handling workflow emphasizing the critical thawing step to prevent hydrolysis.

Part 5: Disposal & Decontamination

Core Principle: Never dispose of halogenated organics down the drain.

| Waste Stream | Composition | Disposal Method |

| Solid Waste | Contaminated gloves, paper towels, silica gel. | Hazardous Solid Waste Bin. Double-bagged. |

| Liquid Waste | Reaction mixtures, mother liquors. | Halogenated Organic Waste. Segregate from non-halogenated solvents to reduce incineration costs. |

| Glassware | Empty vials, pipettes. | Rinse with Acetone -> Rinse with Water -> Glass Disposal Box. |

Decontamination Solution: For cleaning bench surfaces or glassware:

-

Use a solution of Surfactant + Water followed by an Ethanol wipe.

-

Note: Do not use strong oxidizers (Bleach) as this may generate more toxic brominated byproducts.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

PubChem. (n.d.).[12] Compound Summary: N-(2-bromo-4-ethoxyphenyl)acetamide (Structural Analog Analysis). National Library of Medicine. Retrieved October 24, 2025, from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 5. LCSS: BROMINE [web.stanford.edu]

- 6. ehs.providence.edu [ehs.providence.edu]

- 7. youtube.com [youtube.com]

- 8. 951889-88-6|2-Bromo-4-(2-ethoxyphenyl)-1-butene|BLD Pharm [bldpharm.com]

- 9. 2-BROMO-4-(2-METHOXYPHENYL)-1-BUTENE CAS#: 731773-15-2 [m.chemicalbook.com]

- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 11. novachem.com [novachem.com]

- 12. N-(2-bromo-4-ethoxyphenyl)acetamide | C10H12BrNO2 | CID 3798499 - PubChem [pubchem.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.